
Propanoic acid, 2,2-dimethyl-, pentyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2,2-dimethyl-, pentyl ester is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.2646 g/mol . It is also known by other names such as 2,2-Dimethylpropionic acid, pentyl ester . This compound is a type of ester, which is a class of organic compounds derived from carboxylic acids and alcohols.
Métodos De Preparación
The synthesis of propanoic acid, 2,2-dimethyl-, pentyl ester typically involves the esterification of 2,2-dimethylpropanoic acid with pentanol. This reaction is catalyzed by an acid, commonly concentrated sulfuric acid . The general reaction can be represented as follows:
2,2-Dimethylpropanoic acid+PentanolH2SO4Propanoic acid, 2,2-dimethyl-, pentyl ester+Water
In industrial settings, the production of esters like this compound may involve continuous processes with optimized reaction conditions to maximize yield and efficiency .
Análisis De Reacciones Químicas
Propanoic acid, 2,2-dimethyl-, pentyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2,2-dimethylpropanoic acid and pentanol.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., LiAlH4) .
Aplicaciones Científicas De Investigación
Propanoic acid, 2,2-dimethyl-, pentyl ester has several applications in scientific research and industry:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Esters like this compound are studied for their potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore the potential therapeutic uses of esters in drug delivery and formulation.
Industry: This compound is used in the manufacture of fragrances, flavors, and plasticizers.
Mecanismo De Acción
The mechanism of action of propanoic acid, 2,2-dimethyl-, pentyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial applications .
Comparación Con Compuestos Similares
Propanoic acid, 2,2-dimethyl-, pentyl ester can be compared with other similar esters, such as:
Propanoic acid, pentyl ester: This compound has a similar structure but lacks the two methyl groups on the propanoic acid moiety.
Propanoic acid, 2-methyl-, pentyl ester: This ester has one methyl group on the propanoic acid moiety.
Propanoic acid, 2-hydroxy-, pentyl ester: This compound has a hydroxyl group on the propanoic acid moiety.
The presence of the two methyl groups in this compound makes it more sterically hindered compared to its analogs, which can influence its reactivity and physical properties .
Propiedades
Número CAS |
2313-68-0 |
|---|---|
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
pentyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H20O2/c1-5-6-7-8-12-9(11)10(2,3)4/h5-8H2,1-4H3 |
Clave InChI |
IOTAYCLTDJEUCF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



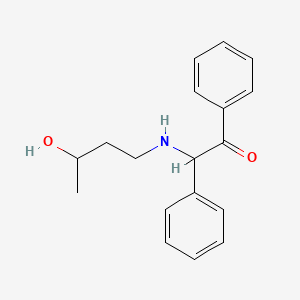
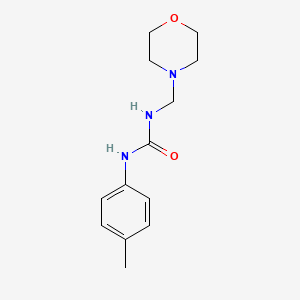
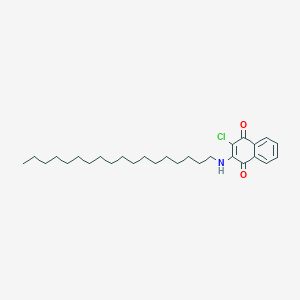
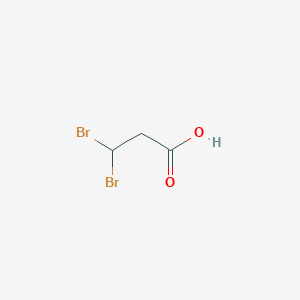

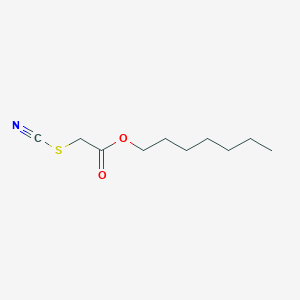
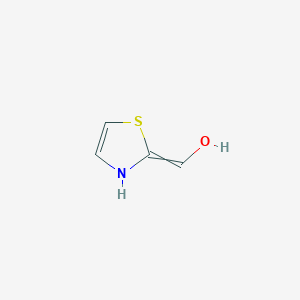

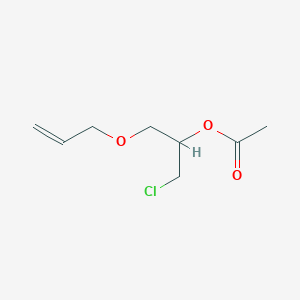
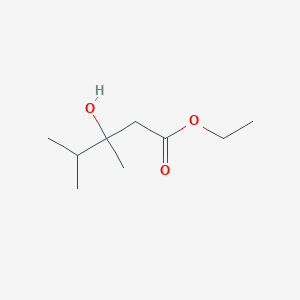
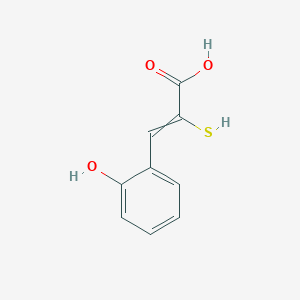
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro-](/img/structure/B14740737.png)

